1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2,2-DIMETHYLPROPAN-1-ONE
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Overview
Description
1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2,2-DIMETHYLPROPAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an azepane sulfonyl group, a pyrazole ring, and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2,2-DIMETHYLPROPAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone. The azepane sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions. The final step involves the coupling of the pyrazole and azepane sulfonyl intermediates with the dimethylpropanone moiety under appropriate conditions, such as using a strong base or a coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2,2-DIMETHYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrazole ring, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2,2-DIMETHYLPROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2,2-DIMETHYLPROPAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The azepane sulfonyl group can act as a binding moiety, while the pyrazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2-(4-TERT-BUTYLPHENOXY)ETHAN-1-ONE: This compound features a similar pyrazole and azepane sulfonyl structure but with a different substituent on the ethanone moiety.
1-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AZEPANE: This compound lacks the dimethylpropanone moiety but retains the core pyrazole and azepane sulfonyl structure.
Uniqueness
1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2,2-DIMETHYLPROPAN-1-ONE is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-12-14(13(2)19(17-12)15(20)16(3,4)5)23(21,22)18-10-8-6-7-9-11-18/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEHNMJPWDQEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C(C)(C)C)C)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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